2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid typically involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but lacks the ethoxy group.
3-(2-Hydroxyphenyl)propanoic acid: This compound lacks the amino group and has a different substitution pattern on the phenyl ring.
Uniqueness
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid is unique due to the presence of both an ethoxy group and a hydroxyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-2-16-9-5-3-4-7(10(9)13)6-8(12)11(14)15/h3-5,8,13H,2,6,12H2,1H3,(H,14,15) |
InChI Key |
QQJQFVYRSNOPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.